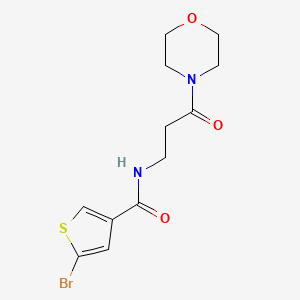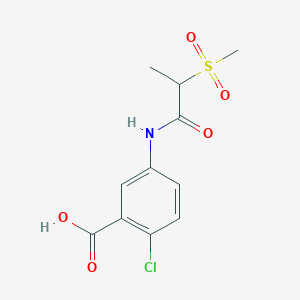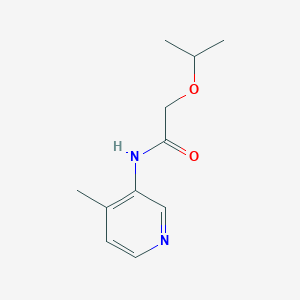![molecular formula C10H18N2O3 B6642401 N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide, also known as MOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOM is a morpholine derivative that contains an oxetane ring, making it a useful intermediate for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide is not well understood. However, it is believed that N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide acts as a nucleophile in various reactions due to the presence of the oxetane ring. N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has also been shown to exhibit antiviral and anticancer activity, although the mechanism of action for these activities is not clear.
Biochemical and Physiological Effects:
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, it has been shown to exhibit cytotoxicity in some cancer cell lines. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been shown to exhibit antiviral activity against various viruses, including HIV-1, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide in lab experiments is its versatility as an intermediate in the synthesis of various compounds. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has low toxicity and is generally considered safe for use in lab experiments. However, one limitation of using N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide is its relatively high cost compared to other intermediates.
Orientations Futures
There are several future directions for N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide research. One area of research could focus on the development of new synthetic routes for N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide that are more cost-effective. Additionally, further studies are needed to elucidate the mechanism of action of N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide could be used as a chiral auxiliary in asymmetric synthesis to develop new chiral compounds with potential biological activity.
Méthodes De Synthèse
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide can be synthesized through a simple two-step process. The first step involves the reaction of morpholine with 3-chlorooxetane to form N-(3-chlorooxetan-3-yl)morpholine. In the second step, the chloro group is replaced by a carboxamide group through the reaction with sodium azide and copper (I) iodide. The resulting product is N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide.
Applications De Recherche Scientifique
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been widely used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of antiviral agents, anticancer drugs, and other biologically active compounds. N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has also been used as a protecting group for amino acids in peptide synthesis. Additionally, N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(7-15-8-10)6-11-9(13)12-2-4-14-5-3-12/h2-8H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVOKZDLJFHYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)


![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)





![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)